
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-oxide is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine compounds typically involves the reaction of phosphine derivatives with nitrogen-containing ligands. The specific synthetic route for this compound might involve:
Starting Materials: Phosphine derivatives, 4-methylphenyl groups, and phenyl groups.
Reaction Conditions: Controlled temperature and pressure, use of solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Diazaphosphorine compounds can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction to phosphines using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), electrophiles, solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted diazaphosphorine derivatives.
Scientific Research Applications
1,3,5-Diazaphosphorine compounds have various applications in scientific research:
Chemistry: Used as ligands in coordination chemistry, catalysts in organic synthesis, and intermediates in the synthesis of complex molecules.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Exploration as potential therapeutic agents due to their unique chemical properties.
Industry: Use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Diazaphosphorine compounds depends on their specific application:
Catalysis: Acts as a ligand to stabilize transition states and facilitate chemical reactions.
Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazaphosphorine: Similar structure but with nitrogen atoms in place of some carbon atoms.
Phosphorine Oxides: Compounds with similar phosphorus-oxygen bonds.
Phosphines: Compounds with phosphorus-hydrogen bonds.
Properties
CAS No. |
74607-63-9 |
|---|---|
Molecular Formula |
C23H25N2OP |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)-5-phenyl-1,3,5λ5-diazaphosphinane 5-oxide |
InChI |
InChI=1S/C23H25N2OP/c1-19-8-12-21(13-9-19)24-16-25(22-14-10-20(2)11-15-22)18-27(26,17-24)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3 |
InChI Key |
YYULAQOZWKVSII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(CP(=O)(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


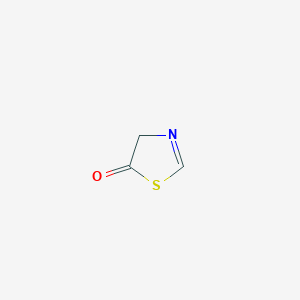
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)
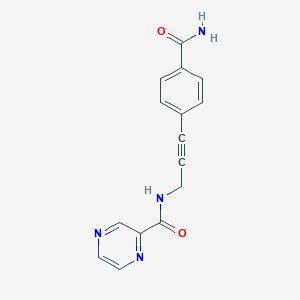
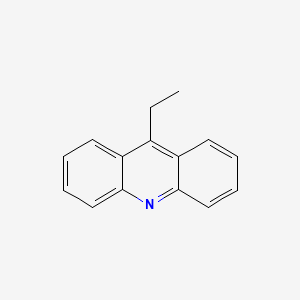
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)

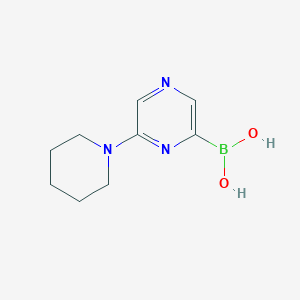
![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)
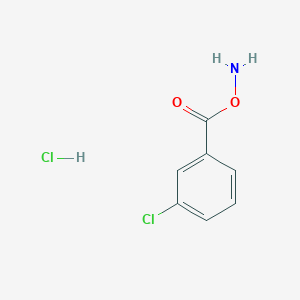
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
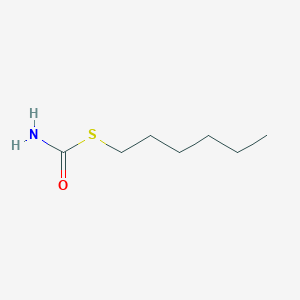
![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)
